molecular formula C21H21N5O3 B11126592 5-(3,4-dimethoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide

5-(3,4-dimethoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11126592
M. Wt: 391.4 g/mol
InChI Key: CGFBEECQPSWJNS-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts.

    Formation of the Benzimidazole Moiety: The benzimidazole ring is often synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Coupling of the Benzimidazole and Pyrazole Units: The final step involves coupling the benzimidazole unit with the pyrazole carboxamide through a nucleophilic substitution reaction, often facilitated by activating agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones or aldehydes.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzimidazole ring, leading to amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of quinones or aldehydes.

    Reduction: Formation of amines or reduced benzimidazole derivatives.

    Substitution: Introduction of halogens or other electrophiles onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with biological targets involved in diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of dyes, polymers, or other functional materials.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, it could act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The benzimidazole moiety is known to interact with DNA and proteins, while the pyrazole ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the benzimidazole moiety, potentially reducing its biological activity.

    N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide: Lacks the dimethoxyphenyl group, which may affect its chemical reactivity and biological properties.

    5-(3,4-Dimethoxyphenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide: Similar structure but with an imidazole ring instead of benzimidazole, which could alter its binding properties and biological effects.

Uniqueness

The unique combination of the dimethoxyphenyl group, benzimidazole moiety, and pyrazole ring in 5-(3,4-dimethoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide provides a distinctive set of chemical and biological properties

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[(1-methylbenzimidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H21N5O3/c1-26-17-7-5-4-6-14(17)23-20(26)12-22-21(27)16-11-15(24-25-16)13-8-9-18(28-2)19(10-13)29-3/h4-11H,12H2,1-3H3,(H,22,27)(H,24,25)

InChI Key

CGFBEECQPSWJNS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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